1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1,2,3,5-tetrahydrospiro[benzo[b]azepine-4,1-cyclopentene]-3'-carboxylic acid follows IUPAC guidelines for polycyclic systems with spiro junctions. The root name "azepine" denotes a seven-membered heterocyclic ring containing one nitrogen atom. The prefix "benzo[b]" indicates a fused benzene ring attached to the azepine at positions 1 and 2, forming a bicyclic framework. The term "spiro" specifies the shared carbon atom (position 4 of the azepine and position 1 of the cyclopentene), creating a orthogonal bridge between the two rings.
The numbering system prioritizes the azepine core, with the cyclopentene ring designated as the secondary component. The suffix "3'-carboxylic acid" locates the functional group on the third carbon of the cyclopentene moiety. The full systematic name encapsulates:
- The degree of saturation (1,2,3,5-tetrahydro) in the azepine ring
- The spiro connectivity between carbon 4 of the azepine and carbon 1 of the cyclopentene
- The position-specific double bond in the cyclopentene (ene)
- The carboxylic acid substituent at position 3'
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Benzo[b]azepine | Benzene fused to azepine at positions 1-2 |
| 1,2,3,5-Tetrahydro | Partial saturation at specified positions |
| Spiro[4,1-cyclopentene] | Shared carbon between azepine (C4) and cyclopentene (C |
Properties
IUPAC Name |
spiro[1,2,3,5-tetrahydro-1-benzazepine-4,3'-cyclopentene]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14(18)12-5-6-15(10-12)7-8-16-13-4-2-1-3-11(13)9-15/h1-4,10,16H,5-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGOKTVNHDTZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC3=CC=CC=C3C2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461992 | |
| Record name | 1,2,3,5-Tetrahydrospiro[1-benzazepine-4,1'-cyclopent[2]ene]-3'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813426-13-0 | |
| Record name | 1,2,3,5-Tetrahydrospiro[1-benzazepine-4,1'-cyclopent[2]ene]-3'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzo[b]azepine Precursors
A reported method for related benzoazepine derivatives involves the reaction of substituted anilines (e.g., 4-chloroaniline) with succinic anhydride to form 4-(substituted anilino)-4-ketobutyric acid intermediates. This step is typically performed by refluxing in an organic solvent for 4–8 hours, followed by acidification and isolation of the intermediate acid solid.
Formation of Tetrahydrobenzoazepine-2,5-diketone
The intermediate 4-(substituted anilino)-4-ketobutyric acid is then cyclized in the presence of Lewis acids such as anhydrous aluminum chloride (AlCl₃) in ethylene dichloride at 55–70 °C for 4–6 hours. The reaction mixture is cooled, acidified with hydrochloric acid (3N–6N), and extracted to isolate the 3,4-tetrahydrobenzo[b]azepine-2,5-diketone intermediate.
Ketal Formation to Protect Diketone
The diketone intermediate is reacted with ethylene glycol and catalytic p-toluenesulfonic acid under reflux in toluene or dimethylbenzene for 6–8 hours to form a ketal-protected intermediate. The reaction water is continuously removed to drive the equilibrium toward ketal formation.
The organic phase is washed with weak alkaline aqueous solutions (e.g., saturated sodium bicarbonate or potassium carbonate) to neutralize acid and remove impurities.
Reduction and Cyclization to Tetrahydrobenzoazepine
Under nitrogen atmosphere, sodium borohydride suspension in dry tetrahydrofuran (THF) is treated with boron trifluoride etherate at temperatures below 30 °C. The ketal intermediate is added dropwise, and the mixture is stirred at 48–55 °C for 10–12 hours to effect reduction and cyclization.
After completion, the reaction is acidified with 1–3N hydrochloric acid, solids are filtered, and the filtrate is concentrated and purified to yield the tetrahydrobenzoazepine intermediate.
Summary Table of Key Reaction Steps and Conditions
Research Findings and Analytical Data
- The use of precise molar ratios of reagents such as AlCl₃ is critical for reaction completeness and workup efficiency.
- Acid-base workups (e.g., washing with bicarbonate or carbonate solutions) improve purity of intermediates.
- Dry solvents and inert atmosphere (N₂) are essential during reduction steps to avoid side reactions.
- Microwave-assisted click chemistry has been successfully applied in related spiro compound syntheses to accelerate reaction rates and enhance yields.
- Structural confirmation of intermediates and final products is typically done by ^1H NMR, ^13C NMR, and HRMS spectroscopy.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent2ene]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Cancer Treatment Applications
Recent studies have highlighted the efficacy of derivatives of tetrahydrospiro[benzo[b]azepine] as PARP-1 inhibitors. These inhibitors play a crucial role in cancer therapy by exploiting the concept of synthetic lethality, particularly in tumors with BRCA mutations.
Case Study: PARP-1 Inhibition
A study demonstrated that a specific derivative of tetrahydrospiro[benzo[b]azepine], referred to as compound 11b , exhibited potent inhibitory activity against PARP-1 and PARP-2 enzymes. The IC50 values were reported as follows:
| Compound | IC50 (nM) | Target |
|---|---|---|
| 11b | 19.24 ± 1.63 | PARP-1 |
| 11b | 32.58 ± 1.97 | PARP-2 |
| Rucaparib | 23.88 ± 2.90 | PARP-1 |
| Rucaparib | 25.79 ± 3.17 | PARP-2 |
The study indicated that compound 11b not only had a superior selectivity index but also effectively induced apoptosis in A549 lung cancer cells, showing promise for further development as a therapeutic agent in oncology .
Neuropharmacological Applications
The compound has also been investigated for its effects on serotonin receptors, particularly the 5-HT2C receptor. Agonists of this receptor are known to influence mood and appetite regulation.
Case Study: 5-HT2C Receptor Agonism
Research indicated that derivatives of tetrahydrospiro[benzo[b]azepine] could serve as selective agonists for the 5-HT2C receptor. This activity suggests potential applications in treating mood disorders and obesity by modulating serotonin pathways .
Pharmacokinetic Properties
Understanding the pharmacokinetics of these compounds is essential for their development into viable drugs. Studies have shown that certain derivatives possess favorable properties such as:
- Water Solubility : LogS values indicating good solubility.
- Plasma Protein Binding : High percentages suggesting effective distribution.
- Bioavailability : Scores indicating potential for oral administration.
For example, compound 11b was characterized with a bioavailability score of 0.55, comparable to existing therapies like rucaparib .
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent2ene]-3’-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit enzyme activity or alter receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol: This compound shares a similar spirocyclic structure but differs in the specific ring systems and functional groups.
5,6,11,12-Tetrahydropyrrolo[1’,2’1,2]azepino[4,5-b]indole-3-carbaldehyde: Another related compound with a different heterocyclic framework and functional groups.
Uniqueness
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent2ene]-3’-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent ene]-3'-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that integrates a benzo[b]azepine framework with a cyclopentene moiety. The structural complexity contributes to its interaction with various biological targets.
1. Neuropharmacological Effects
Research indicates that derivatives of tetrahydrospiro[benzo[b]azepine] compounds exhibit significant activity as selective serotonin receptor agonists. For instance, studies have shown that certain 6-substituted tetrahydrobenzo[b]azepines act as 5-HT2C receptor agonists, which are implicated in the modulation of mood and anxiety disorders .
2. Anticancer Properties
A notable derivative of 1,2,3,5-tetrahydrospiro[benzo[c]azepine]-1,1'-cyclohexan]-5-ol has been identified as a potent inhibitor of deoxyhypusine synthase (DHPS), with an IC50 value of 0.014 µM. This compound demonstrated superior efficacy in inhibiting melanoma cell proliferation compared to established inhibitors like GC7. Mechanistic studies revealed that it activates caspase-3 and reduces the expression of various oncogenic markers such as GP-100 and MMPs .
3. Oxidative Stress Modulation
In vitro studies have shown that certain spiro compounds can modulate intracellular reactive oxygen species (ROS) levels, suggesting potential antioxidant properties. The activation of apoptotic pathways in cancer cells further highlights their role in cancer therapy by inducing cell death in malignant tissues while sparing normal cells .
The biological activity of 1,2,3,5-tetrahydrospiro[benzo[b]azepine-4,1-cyclopent ene]-3'-carboxylic acid can be attributed to several mechanisms:
- Receptor Interaction : The compound's ability to bind selectively to serotonin receptors influences neurotransmitter release and neuronal signaling pathways.
- Enzyme Inhibition : Inhibition of DHPS disrupts cellular processes essential for cancer cell survival and proliferation.
- Apoptotic Pathway Activation : Induction of apoptosis through caspase activation leads to effective tumor suppression.
Case Studies
Several studies have evaluated the efficacy of related compounds in preclinical models:
| Study | Compound | Target | IC50 Value | Observations |
|---|---|---|---|---|
| 8m | DHPS | 0.014 µM | Strong inhibition of melanoma cells; activates caspase-3 | |
| Various derivatives | 5-HT2C Receptor | N/A | Mood modulation effects observed in animal models |
These findings underscore the therapeutic potential of tetrahydrospiro compounds in oncology and neuropharmacology.
Q & A
Q. What experimental parameters should be prioritized to optimize the synthetic yield of 1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid?
Methodological Answer: Focus on reaction temperature, solvent polarity, and catalyst selection. For example, cyclization steps in spiro compounds often require precise temperature control to avoid side reactions (e.g., dimerization). Solvents like DMF or THF may influence ring closure efficiency. Use orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate the target compound from intermediates. Experimental design frameworks, such as factorial design, can systematically evaluate parameter interactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Combine H/C NMR to verify the spiro junction and cyclopentene ring geometry. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical confirmation, X-ray crystallography is definitive, though computational methods (DFT-based NMR prediction) can provide preliminary insights. Impurity peaks in HPLC (e.g., relative retention times as in and ) should be cross-referenced with synthetic byproducts .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products. Use forced degradation (acid/base/peroxide exposure) to predict degradation pathways. Reference standards for known impurities (e.g., carboxylic acid derivatives in ) aid in quantification .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Reproduce assays under standardized conditions (e.g., cell lines, buffer pH, and incubation times). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Analyze batch-specific impurities (e.g., tetrahydroazepine isomers or cyclopentene ring-opening byproducts) that may modulate activity. Cross-validate findings with independent labs to rule out methodological bias .
Q. How can impurity profiling be systematically integrated into synthetic route development?
Methodological Answer: Employ LC-MS with charged aerosol detection (CAD) to track low-abundance impurities. Compare retention times and fragmentation patterns to pharmacopeial standards (e.g., USP Benazepril-related compounds in ). Use Design of Experiments (DoE) to correlate reaction conditions (e.g., reagent stoichiometry) with impurity formation. Thresholds should align with ICH Q3A guidelines (<0.5% for individual impurities) .
Q. What computational approaches are effective in predicting the stereochemical outcomes of spiro ring formation?
Methodological Answer: Apply density functional theory (DFT) to model transition states during cyclization. Compare calculated vs. experimental H NMR coupling constants (e.g., vicinal protons on the azepine ring). Molecular dynamics simulations can assess solvent effects on ring strain. For validation, synthesize stereoisomers and analyze via chiral HPLC or vibrational circular dichroism (VCD) .
Q. How do solvent polarity and pH influence the compound’s conformational dynamics in solution?
Methodological Answer: Use variable-temperature NMR in deuterated solvents (DMSO-d6, CDCl3) to study ring-flipping kinetics. Titrate with acids/bases to probe pH-dependent protonation states (e.g., carboxylic acid group pKa ~4–5). Compare H NMR chemical shifts in polar aprotic vs. nonpolar solvents to identify solvent-induced conformational biases. Molecular docking studies can correlate solution dynamics with target binding .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields across literature?
Methodological Answer: Re-examine starting material purity (e.g., anhydrous conditions for moisture-sensitive intermediates). Characterize byproducts via LC-MS to identify unreported side reactions. Compare workup protocols: some methods may lose product during extraction or filtration. Publish detailed procedural logs (e.g., stirring speed, cooling rates) to enhance reproducibility .
Q. What validation steps ensure the accuracy of bioactivity assays for this compound?
Methodological Answer: Include positive controls (e.g., known kinase inhibitors for kinase assays) and counter-screens against off-target proteins. Use isothermal titration calorimetry (ITC) to validate binding affinities observed in SPR or fluorescence assays. Batch-to-batch consistency should be verified via HPLC purity checks (>98%) and elemental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
